molecular formula C19H18N2O3S2 B6543063 2-(4-benzenesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1060245-34-2

2-(4-benzenesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B6543063
CAS No.: 1060245-34-2
M. Wt: 386.5 g/mol
InChI Key: GUPQABVBIFOLGD-UHFFFAOYSA-N
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Description

2-(4-benzenesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features both sulfonamide and thiophene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzenesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-benzenesulfonamidophenyl acetic acid with thiophen-2-ylmethylamine under specific conditions to form the desired product. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzenesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(4-benzenesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-(4-benzenesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-benzenesulfonamidophenyl)-N-[(thiophen-3-yl)methyl]acetamide
  • 2-(4-benzenesulfonamidophenyl)-N-[(furan-2-yl)methyl]acetamide
  • 2-(4-benzenesulfonamidophenyl)-N-[(pyridin-2-yl)methyl]acetamide

Uniqueness

2-(4-benzenesulfonamidophenyl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the presence of both sulfonamide and thiophene groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(benzenesulfonamido)phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c22-19(20-14-17-5-4-12-25-17)13-15-8-10-16(11-9-15)21-26(23,24)18-6-2-1-3-7-18/h1-12,21H,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPQABVBIFOLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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